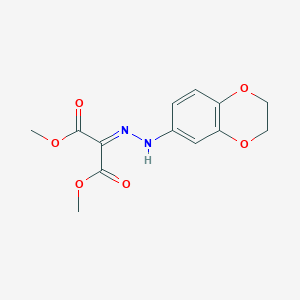
Dimethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)propanedioate, also known as DBH, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBH is a hydrazine derivative that has been found to possess various biological properties, including anti-inflammatory, analgesic, and anti-cancer effects.
科学的研究の応用
Asymmetric Hydroformylation
One application is seen in the field of asymmetric hydroformylation, where unsaturated esters are transformed into regio- and enantioselectively hydroformylated products. For example, Dimethyl 2-(formylmethyl)butanedioate has been synthesized regioselectively with high enantiomeric excess using a homogeneous catalytic process involving a specific platinum catalyst. This process indicates the potential for creating optically active esters from unsaturated compounds, which is crucial in the synthesis of pharmaceuticals and fine chemicals (Kollár, Consiglio, & Pino, 1987).
Synthesis of Long-Chain Monomers and Polycondensates
Another application involves the synthesis of long-chain linear monomers and polycondensates from unsaturated fatty acid esters. Through isomerizing alkoxycarbonylation, dimethyl 1,19-nonadecanedioate and diethyl 1,23-tricosanedioate have been produced with high purity. These compounds serve as precursors for high-melting-point polyesters and other polymers, highlighting the relevance of such chemical transformations in material science and engineering (Stempfle, Quinzler, Heckler, & Mecking, 2011).
Novel Synthesis of Fused Cyclopentenes
The reactivity of similar dihydrazinylidene derivatives has been explored in the synthesis of fused cyclopentenes. The tandem conjugate addition-[3 + 2]-anionic cyclization route demonstrates the compound's utility in constructing complex bicyclic structures, which are valuable in the development of new organic molecules with potential biological activity (Padwa, Murphree, Ni, & Watterson, 1996).
特性
IUPAC Name |
dimethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O6/c1-18-12(16)11(13(17)19-2)15-14-8-3-4-9-10(7-8)21-6-5-20-9/h3-4,7,14H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOPUEKFBCJPKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NNC1=CC2=C(C=C1)OCCO2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)propanedioate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

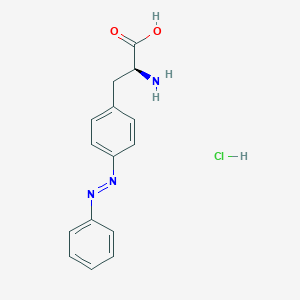
![3-[(4-Chlorophenyl)methyl]-7-[(4-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2739351.png)
![N-(4-ethoxyphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2739353.png)
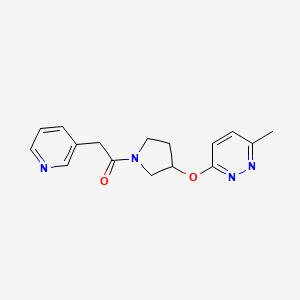

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2739359.png)

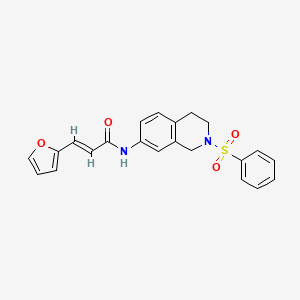
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2739364.png)
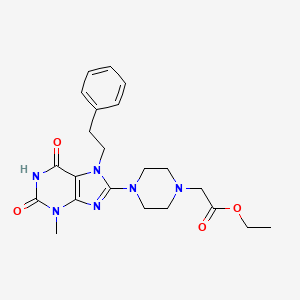
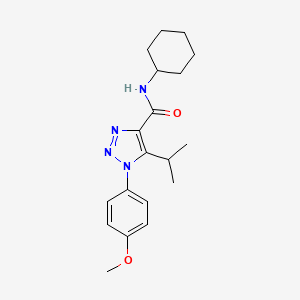

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2739369.png)
![Methyl 2-[1-(6-cyclopropylpyridazin-3-yl)piperidine-3-amido]-1,3-thiazole-4-carboxylate](/img/structure/B2739372.png)